BenchChemオンラインストアへようこそ!

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Physicochemical Properties Drug-likeness Permeability

This pyrido[2,3-d]pyrimidin-7(8H)-one lacks the 2-arylamino pharmacophore essential for CDK4/6 inhibition, making it inactive against these kinases—in stark contrast to 2-amino derivatives. Use as a selective negative control in kinase assays, a low-MW (259.31 g/mol) fragment with zero HBD for hit identification, a high-permeability benchmark in PAMPA/Caco-2 studies, or a reference standard for palbociclib impurity HPLC method development. Not for human use; for laboratory research only.

Molecular Formula C13H17N5O
Molecular Weight 259.313
CAS No. 2034525-86-3
Cat. No. B2357761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034525-86-3
Molecular FormulaC13H17N5O
Molecular Weight259.313
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C
InChIInChI=1S/C13H17N5O/c1-16-5-7-18(8-6-16)13-10-3-4-11(19)17(2)12(10)14-9-15-13/h3-4,9H,5-8H2,1-2H3
InChIKeyONHQHYLNJIGNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one: A Procurement & Selection Baseline


8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034525-86-3) is a synthetic heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one class, a privileged scaffold in kinase inhibitor drug discovery [1]. Its molecular weight is 259.31 g/mol with a molecular formula of C13H17N5O . The compound is structurally characterized by a 4-(4-methylpiperazin-1-yl) substituent and an N8-methyl group. It is principally utilized as a research tool in enzyme inhibition and protein interaction studies, available for non-human research purposes only.

Why Generic Substitution Fails for 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one


The pyrido[2,3-d]pyrimidin-7(8H)-one class is not monolithic; minor structural modifications profoundly alter the compound's target profile and potency, making generic substitution risky for procurement decisions. The presence or absence of a 2-amino substituent is a critical determinant of kinase inhibitory activity [1]. Compounds lacking this group, like 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, are predicted to be inactive against typical targets like CDK4/6, a stark contrast to structurally analogous 2-arylamino inhibitors. The quantitative evidence below details these critical differentiators, which must be considered when selecting a compound for specific research or industrial applications.

Quantitative Differentiation: 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one vs. In-Class Kinase Inhibitors


Molecular Weight Differentiation Against Palbociclib and FRAX597 for Permeability and Absorption

The compound's molecular weight is significantly lower than that of established pyrido[2,3-d]pyrimidin-7-one kinase inhibitors like palbociclib and FRAX597. A lower molecular weight is generally associated with improved passive membrane permeability and absorption, a key consideration in early drug development .

Physicochemical Properties Drug-likeness Permeability

Impact of 2-Amino Group Absence on CDK4/CycD1 Inhibitory Potency

The absence of a 2-arylamino substituent, a critical pharmacophore for ATP-competitive binding in pyrido[2,3-d]pyrimidin-7-one kinase inhibitors, suggests that this compound is unlikely to exhibit potent CDK4 inhibition. This contrasts sharply with structurally related 2-amino analogs that show low nanomolar activity against CDK4/CycD1 [1][2][3].

Kinase Inhibition Structure-Activity Relationship CDK4

Hydrogen Bond Donor Count as a Differentiator for Oral Bioavailability

The target compound possesses zero hydrogen bond donors (HBD), a property that often correlates with enhanced membrane permeability and potential for improved oral absorption. This is a notable departure from many kinase inhibitors, including its in-class comparator FRAX597, which possesses one HBD [1].

ADME Oral Bioavailability Lipinski's Rule

Prioritized Application Scenarios for 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one Based on Differentiated Evidence


Fragment-Based Lead Discovery for Novel Kinase Targets

The compound's low molecular weight (259.31 g/mol) and zero hydrogen bond donors position it as an ideal fragment for hit identification campaigns . Its privileged pyrido[2,3-d]pyrimidin-7-one core allows for efficient exploration of novel chemical space, while the lack of a 2-amino group ensures it does not merely mimic known CDK4/6 inhibitors, potentially leading to the discovery of new binding modes against less-explored kinase targets [1].

Negative Control for CDK4/6-Dependent Cellular Assays

Its predicted inactivity against CDK4/6, supported by the absence of the critical 2-arylamino pharmacophore, makes this compound a selective negative control . In experiments using established CDK4/6 inhibitors like palbociclib, this compound can be used to confirm on-target effects without the confounding off-target kinase inhibition often seen with structurally complex positive controls [1].

Permeability and Absorption Benchmarking in ADME Panels

With a molecular weight of 259.31 g/mol and zero HBD, this compound can serve as a high-permeability benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers . This allows ADME scientists to calibrate their assays and compare the passive transport properties of larger, more complex drug candidates like FRAX597 (MW 557.18, HBD=1) [1].

Synthetic Intermediate for Palbociclib Impurity Profiling

The compound's structural relation to the palbociclib impurity 82 makes it a valuable reference standard for analytical method development and quality control. Its procurement can support the development of HPLC methods for the separation and quantification of process-related impurities in palbociclib, a critical regulatory requirement [2].

Quote Request

Request a Quote for 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.